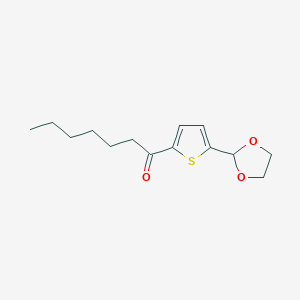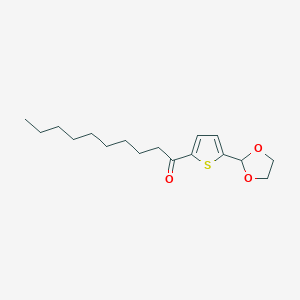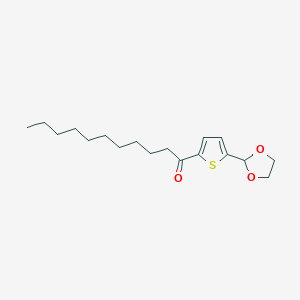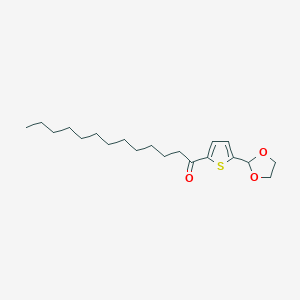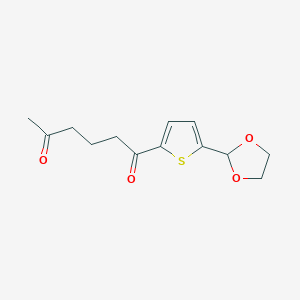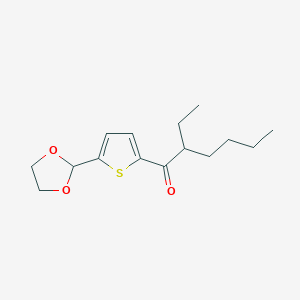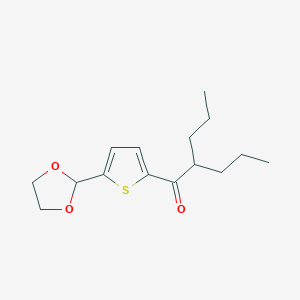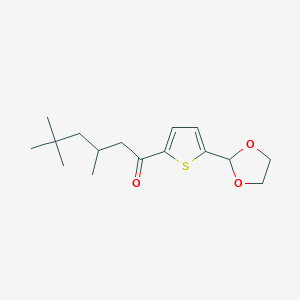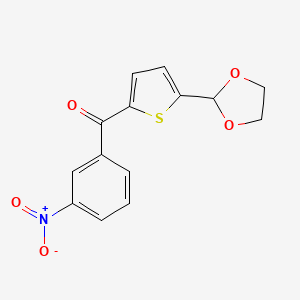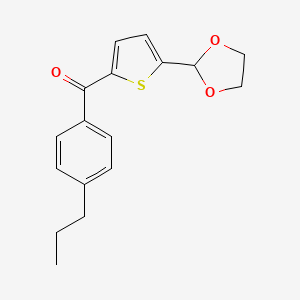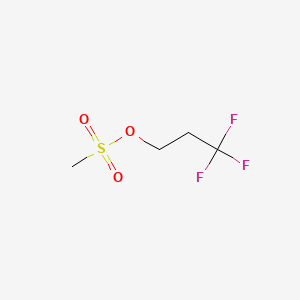
3,3,3-Trifluoropropyl methanesulfonate
Vue d'ensemble
Description
3,3,3-Trifluoropropyl methanesulfonate is a chemical compound with the molecular formula C4H7F3O3S . It has an average mass of 192.157 Da and a monoisotopic mass of 192.006805 Da .
Synthesis Analysis
The synthesis of 3,3,3-Trifluoropropyl methanesulfonate involves the reaction of 3,3,3-trifluoropropan-1-ol with methanesulfonyl chloride in the presence of triethylamine in dichloromethane at 0 - 20°C for 3 hours . The reaction yields a light yellow oil .Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropyl methanesulfonate consists of a propyl chain with three fluorine atoms attached to the terminal carbon atom, and a methanesulfonate group attached to the other end .Physical And Chemical Properties Analysis
3,3,3-Trifluoropropyl methanesulfonate has a density of 1.4±0.1 g/cm3, a boiling point of 213.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.1±3.0 kJ/mol and a flash point of 82.8±27.3 °C . The compound has a refractive index of 1.373 and a molar refractivity of 31.5±0.4 cm3 .Applications De Recherche Scientifique
Microbial Metabolism
Methanesulfonic acid, closely related to 3,3,3-trifluoropropyl methanesulfonate, is utilized by diverse aerobic bacteria as a sulfur source for growth. This acid is a product of the biogeochemical cycling of sulfur and is used by bacteria like Methylosulfonomonas and Marinosulfonomonas for carbon and energy (Kelly & Murrell, 1999).
Battery Technology
In lithium-ion batteries, methanesulfonic acid derivatives, like 2,2,3,3-tetrafluoropropyl methanesulfonate (TFPMS), improve the interfacial stability of LiMn2O4 cathodes at elevated temperatures. Addition of TFPMS significantly enhances capacity retention and forms a less resistive interface, suggesting its potential in battery performance improvement (Huang et al., 2018).
Electrochemistry
Electrochemical studies on Cr(III) methanesulfonate in aqueous solutions show important insights into the electroreduction process of Cr(III). This research provides foundational knowledge on the behavior of such complexes in different electrolytes, contributing to a deeper understanding of electrochemical systems (Protsenko et al., 2011).
Methane Activation
Methanesulfonic acid is produced by new methods of methane activation, like using trifluoroacetyl sulfuric acid (TFAOSO3H) under mild conditions. This research reveals the radical pathway of methane sulfonation, potentially opening new avenues for industrial applications (Kim et al., 2022).
Proton-Conducting Membrane Development
1,2,4-Triazolium methanesulfonate, an ionic conductor, has been synthesized and used to modify Nafion membranes, creating a composite membrane with high thermal stability and good ionic conductivity. This application in membrane technology is significant for high-temperature fuel cells (Hao et al., 2015).
Atmospheric Chemistry
Studies on the atmospheric oxidation of dimethyl sulfide, which produces methanesulfonic acid, contribute to our understanding of atmospheric chemistry and the impact of organic sulfur compounds. Such research is vital for comprehending the chemical transformations occurring in our atmosphere (Kwong et al., 2018).
Propriétés
IUPAC Name |
3,3,3-trifluoropropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c1-11(8,9)10-3-2-4(5,6)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXPDOQKELOUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649100 | |
| Record name | 3,3,3-Trifluoropropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropyl methanesulfonate | |
CAS RN |
911116-16-0 | |
| Record name | 3,3,3-Trifluoropropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoropropyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

